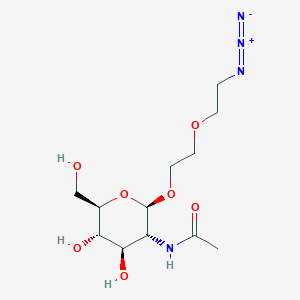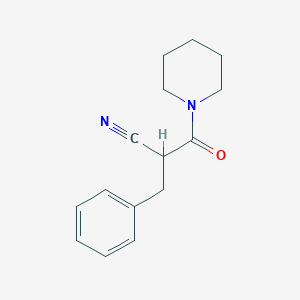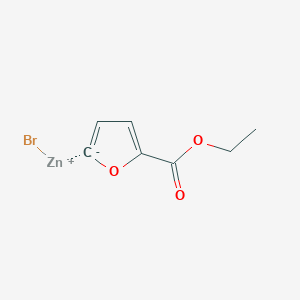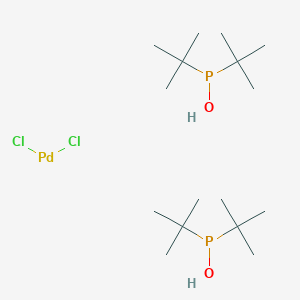
2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is a synthetic compound that belongs to the class of azidoethyl glycosides. This compound is characterized by the presence of an azido group (-N3) attached to an ethoxyethyl chain, which is further linked to a glucopyranoside moiety. The compound is often used in various chemical and biological applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves multiple steps. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using suitable protecting groups such as acetyl or benzyl groups.
Introduction of Azido Group: The azido group is introduced by reacting the protected glucopyranoside with sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts (CuSO4 and sodium ascorbate) are commonly used in aqueous or organic solvents.
Substitution Reactions: Reagents such as triphenylphosphine (PPh3) can be used to reduce the azido group to an amine.
Major Products Formed
Triazoles: Formed via click chemistry with alkynes.
Amines: Formed by reduction of the azido group.
Applications De Recherche Scientifique
2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and in click chemistry for bioconjugation.
Biology: Employed in labeling and tracking biomolecules due to its azido group, which can be tagged with fluorescent probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for glycotherapeutics.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside primarily involves its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in bioconjugation and drug development. The compound can also interact with biological molecules, facilitating the study of glycosylation processes and the development of glycoconjugates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azidoethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
- 2-Azidoethyl-2-acetamido-2-deoxy-beta-D-galactopyranoside
- 4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
Uniqueness
2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its ethoxyethyl linker, which provides additional flexibility and reactivity compared to other azidoethyl glycosides. This structural feature enhances its utility in click chemistry and bioconjugation applications.
Propriétés
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[2-(2-azidoethoxy)ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O7/c1-7(18)15-9-11(20)10(19)8(6-17)23-12(9)22-5-4-21-3-2-14-16-13/h8-12,17,19-20H,2-6H2,1H3,(H,15,18)/t8-,9-,10-,11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBKMXLQSWSPH-LZQZFOIKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCOCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-6-chloro-benzo[d]isoxazol-3-ol](/img/structure/B6316771.png)


![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)





![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol](/img/structure/B6316867.png)
![7-Bromodispiro[2.0.2.1]heptane](/img/structure/B6316872.png)


